molecular formula C26H28N4O3S B2804879 2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536707-23-0

2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2804879
CAS No.: 536707-23-0
M. Wt: 476.6
InChI Key: QQPYLPPZRZBCSP-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry. These include the piperidine ring, a common feature in many drugs, and the indole group, which is a key component of many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperidine and indole rings, for example, are both aromatic and would contribute to the compound’s overall stability .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .

Scientific Research Applications

  • Alpha-1 Adrenoceptor Ligands : Pyrimido[5,4-b]indole derivatives, including those with structural similarities to the compound , have been identified as potent and selective alpha-1 adrenoceptor ligands. This finding suggests potential applications in the study of alpha-1 adrenoceptor functions and related pharmacological research (Russo, Romeo, Guccione, & de Blasi, 1991).

  • Synthetic Methods and Intramolecular Cyclizations : The synthesis of pyrimido[4,5-b]indoles starting from compounds like ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate has been demonstrated. These synthetic methods could be valuable for creating novel compounds with potential biological activity (Kaptı, Dengiz, & Balcı, 2016).

  • Synthesis of β-, γ-Carbolines and Pyrimido[4,5-b]Indole Derivatives : Research has been conducted on the synthesis of a range of pyrido[3,4-b] Indole, pyrido[4,3-b] Indole, and pyrimido[4,5-b] Indole derivatives, illustrating the versatility of these compounds for various synthetic and medicinal applications (Molina & Fresneda, 1988).

  • Anticonvulsant Activity : Research into 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives, which are structurally related to the compound , has revealed potential anticonvulsant activity. This suggests possible applications in the development of new anticonvulsant drugs (Severina et al., 2019).

  • Photophysical Properties for Sensing and Device Applications : The photophysical properties of 4-aza-indole derivatives have been studied, indicating potential use in bio- or analytical sensors and optoelectronic devices due to their distinct absorbance and fluorescence characteristics in various solvents (Bozkurt & Doğan, 2018).

  • Antioxidant and Antimicrobial Activities : Thiazolidinone and azetidinone compounds encompassing indolylthienopyrimidines have demonstrated promising antioxidant and antimicrobial activities, suggesting potential applications in the development of new therapeutic agents (Saundane et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many drugs work by binding to proteins in the body and altering their function. The indole group, for example, is found in many drugs and is known to interact with a variety of biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential biological activity. This could include studies to determine its mechanism of action, as well as investigations into its potential uses in medicine .

Properties

IUPAC Name

2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3S/c1-3-17-8-6-7-15-29(17)22(31)16-34-26-28-23-20-9-4-5-10-21(20)27-24(23)25(32)30(26)18-11-13-19(33-2)14-12-18/h4-5,9-14,17,27H,3,6-8,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPYLPPZRZBCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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